3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Overview
Description
AZ11645373 is a highly selective and potent antagonist of the human P2X7 receptor. This compound is known for its ability to inhibit ATP-evoked interleukin-1 beta release from lipopolysaccharide-activated THP-1 cells, with an IC50 value of 90 nanomolar . It is inactive on other P2X receptor subtypes and significantly less active on rat receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ11645373 involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:
Formation of the thiazolidinedione ring: This is typically achieved through a cyclization reaction involving a suitable dione and a thiourea derivative.
Introduction of the biphenyl group: This step involves the coupling of a biphenyl derivative with the thiazolidinedione core.
Attachment of the pyridinyl group:
Industrial Production Methods
Industrial production of AZ11645373 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AZ11645373 undergoes several types of chemical reactions, including:
Oxidation: The nitro group on the biphenyl moiety can undergo reduction to form an amino group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The thiazolidinedione ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Reduction of the nitro group: This yields the corresponding amino derivative.
Substitution reactions: These can yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: This results in the cleavage of the thiazolidinedione ring, forming smaller fragments.
Scientific Research Applications
AZ11645373 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various biochemical pathways.
Biology: It is employed in cellular assays to investigate the effects of P2X7 receptor inhibition on cell signaling and function.
Medicine: AZ11645373 is used in preclinical studies to explore its potential therapeutic effects in conditions such as inflammation, pain, and neurodegenerative diseases.
Industry: It is utilized in the development of new drugs targeting the P2X7 receptor.
Mechanism of Action
AZ11645373 exerts its effects by selectively binding to the P2X7 receptor, a ligand-gated ion channel. This binding inhibits the receptor’s activation by ATP, preventing the downstream signaling events that lead to the release of pro-inflammatory cytokines like interleukin-1 beta. The compound acts as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces receptor activity .
Comparison with Similar Compounds
Similar Compounds
Brilliant Blue G: Another P2X7 receptor antagonist with a different chemical structure.
KN-62: A potent inhibitor of the P2X7 receptor, known for its use in studying receptor function.
Calmidazolium: An antagonist that targets the P2X7 receptor and other ion channels.
Uniqueness
AZ11645373 is unique in its high selectivity and potency for the human P2X7 receptor, with minimal activity on other P2X receptor subtypes and significantly lower activity on rat receptors. This selectivity makes it a valuable tool for studying the specific role of the P2X7 receptor in human cells and tissues .
Properties
IUPAC Name |
3-[1-[4-(3-nitrophenyl)phenoxy]-4-pyridin-4-ylbutan-2-yl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c28-23-16-33-24(29)26(23)21(7-4-17-10-12-25-13-11-17)15-32-22-8-5-18(6-9-22)19-2-1-3-20(14-19)27(30)31/h1-3,5-6,8-14,21H,4,7,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHBLGYANQWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C(CCC2=CC=NC=C2)COC3=CC=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227088-94-0 | |
Record name | AZ-11645373 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227088940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZ-11645373 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4SZP4C72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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